molecular formula C10H14Cl3N B3105076 2-(3,4-Dichlorophenyl)-2-methylpropylamine HCl CAS No. 151947-48-7

2-(3,4-Dichlorophenyl)-2-methylpropylamine HCl

Cat. No. B3105076
M. Wt: 254.6 g/mol
InChI Key: DGUOZIQFXKPLDJ-UHFFFAOYSA-N
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Patent
US05547972

Procedure details

Bromine (139 g) was added dropwise with stirring to a solution of 3 molar sodium hydroxide (1712 ml) at 0° C. with stirring. When all the bromine had dissolved, 2-(3,4-dichlorophenyl)-2-methylpropionamide (201 g) was added in portions of 0° C. The mixture was stirred at 0° C. for 5 hours and then left to stand at 0° C. for 18 hours. The mixture was heated at 95° C. for 1 hour, then cooled and extracted with ether. The combined ether extracts were washed with 5M hydrochloric acid whereupon a solid precipitated. The solid was collected by filtration to give 2-(3,4-dichlorophenyl)-2-methylpropylamine hydrochloride, m.p. 238°-239° C.
Quantity
139 g
Type
reactant
Reaction Step One
Quantity
1712 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-(3,4-dichlorophenyl)-2-methylpropionamide
Quantity
201 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
BrBr.[OH-].[Na+].[Cl:5][C:6]1[CH:7]=[C:8]([C:13]([CH3:18])([CH3:17])[C:14]([NH2:16])=O)[CH:9]=[CH:10][C:11]=1[Cl:12]>>[ClH:5].[Cl:5][C:6]1[CH:7]=[C:8]([C:13]([CH3:18])([CH3:17])[CH2:14][NH2:16])[CH:9]=[CH:10][C:11]=1[Cl:12] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
139 g
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
1712 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
2-(3,4-dichlorophenyl)-2-methylpropionamide
Quantity
201 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C(C(=O)N)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 5 hours
Duration
5 h
WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The combined ether extracts were washed with 5M hydrochloric acid whereupon a solid
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Cl.ClC=1C=C(C=CC1Cl)C(CN)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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